1-(3-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(3-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound that features a pyrrolo[3,2-b]pyridine core substituted with fluorophenyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(3-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
1-(3-Fluorophenyl)-1H-1,2,3-triazole: Exhibits various biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-(3-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H21FN2O6 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H21FN2O6/c1-30-17-7-12(8-18(31-2)22(17)32-3)15-10-19(27)25-20-16(23(28)29)11-26(21(15)20)14-6-4-5-13(24)9-14/h4-9,11,15H,10H2,1-3H3,(H,25,27)(H,28,29) |
InChI Key |
ZSBPDWAGPJLZSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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